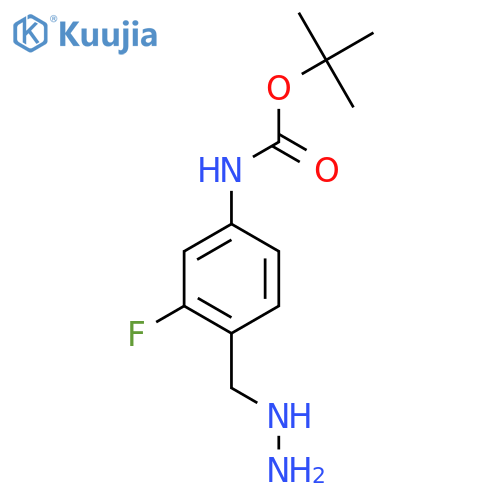

Cas no 2228569-56-8 (tert-butyl N-3-fluoro-4-(hydrazinylmethyl)phenylcarbamate)

tert-butyl N-3-fluoro-4-(hydrazinylmethyl)phenylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-3-fluoro-4-(hydrazinylmethyl)phenylcarbamate

- EN300-1900788

- 2228569-56-8

- tert-butyl N-[3-fluoro-4-(hydrazinylmethyl)phenyl]carbamate

-

- インチ: 1S/C12H18FN3O2/c1-12(2,3)18-11(17)16-9-5-4-8(7-15-14)10(13)6-9/h4-6,15H,7,14H2,1-3H3,(H,16,17)

- InChIKey: NKZZKYBYBXRZRP-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C=CC=1CNN)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 255.13830499g/mol

- どういたいしつりょう: 255.13830499g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 281

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

tert-butyl N-3-fluoro-4-(hydrazinylmethyl)phenylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1900788-2.5g |

tert-butyl N-[3-fluoro-4-(hydrazinylmethyl)phenyl]carbamate |

2228569-56-8 | 2.5g |

$1707.0 | 2023-09-18 | ||

| Enamine | EN300-1900788-0.25g |

tert-butyl N-[3-fluoro-4-(hydrazinylmethyl)phenyl]carbamate |

2228569-56-8 | 0.25g |

$801.0 | 2023-09-18 | ||

| Enamine | EN300-1900788-5.0g |

tert-butyl N-[3-fluoro-4-(hydrazinylmethyl)phenyl]carbamate |

2228569-56-8 | 5g |

$2525.0 | 2023-06-03 | ||

| Enamine | EN300-1900788-10.0g |

tert-butyl N-[3-fluoro-4-(hydrazinylmethyl)phenyl]carbamate |

2228569-56-8 | 10g |

$3746.0 | 2023-06-03 | ||

| Enamine | EN300-1900788-5g |

tert-butyl N-[3-fluoro-4-(hydrazinylmethyl)phenyl]carbamate |

2228569-56-8 | 5g |

$2525.0 | 2023-09-18 | ||

| Enamine | EN300-1900788-1.0g |

tert-butyl N-[3-fluoro-4-(hydrazinylmethyl)phenyl]carbamate |

2228569-56-8 | 1g |

$871.0 | 2023-06-03 | ||

| Enamine | EN300-1900788-0.1g |

tert-butyl N-[3-fluoro-4-(hydrazinylmethyl)phenyl]carbamate |

2228569-56-8 | 0.1g |

$767.0 | 2023-09-18 | ||

| Enamine | EN300-1900788-0.05g |

tert-butyl N-[3-fluoro-4-(hydrazinylmethyl)phenyl]carbamate |

2228569-56-8 | 0.05g |

$732.0 | 2023-09-18 | ||

| Enamine | EN300-1900788-0.5g |

tert-butyl N-[3-fluoro-4-(hydrazinylmethyl)phenyl]carbamate |

2228569-56-8 | 0.5g |

$836.0 | 2023-09-18 | ||

| Enamine | EN300-1900788-1g |

tert-butyl N-[3-fluoro-4-(hydrazinylmethyl)phenyl]carbamate |

2228569-56-8 | 1g |

$871.0 | 2023-09-18 |

tert-butyl N-3-fluoro-4-(hydrazinylmethyl)phenylcarbamate 関連文献

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750

-

Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181

-

4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

6. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

Related Articles

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

tert-butyl N-3-fluoro-4-(hydrazinylmethyl)phenylcarbamateに関する追加情報

Research Brief on tert-Butyl N-3-fluoro-4-(hydrazinylmethyl)phenylcarbamate (CAS: 2228569-56-8) in Chemical Biology and Pharmaceutical Applications

The compound tert-butyl N-3-fluoro-4-(hydrazinylmethyl)phenylcarbamate (CAS: 2228569-56-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The compound's unique structural features, including the hydrazinylmethyl and fluoro substituents, make it a promising candidate for further investigation in medicinal chemistry.

Recent studies have highlighted the role of tert-butyl N-3-fluoro-4-(hydrazinylmethyl)phenylcarbamate as a key intermediate in the synthesis of biologically active molecules. For instance, researchers have utilized this compound in the development of novel kinase inhibitors, which are critical in targeting signaling pathways involved in cancer and inflammatory diseases. The presence of the hydrazinylmethyl group allows for further functionalization, enabling the creation of diverse derivatives with enhanced pharmacological properties. Additionally, the fluoro substituent contributes to the compound's metabolic stability and binding affinity, making it a valuable scaffold in drug design.

In a recent publication in the Journal of Medicinal Chemistry, a team of researchers demonstrated the efficient synthesis of tert-butyl N-3-fluoro-4-(hydrazinylmethyl)phenylcarbamate via a multi-step process involving palladium-catalyzed cross-coupling reactions. The study reported a high yield and excellent purity of the final product, underscoring its feasibility for large-scale production. Furthermore, the compound was evaluated for its inhibitory activity against a panel of kinases, revealing promising selectivity and potency profiles. These findings suggest that tert-butyl N-3-fluoro-4-(hydrazinylmethyl)phenylcarbamate could serve as a valuable building block for the development of next-generation kinase inhibitors.

Another area of interest is the compound's potential application in targeted drug delivery systems. A study published in Advanced Drug Delivery Reviews explored the use of tert-butyl N-3-fluoro-4-(hydrazinylmethyl)phenylcarbamate as a linker in antibody-drug conjugates (ADCs). The hydrazinylmethyl group was shown to facilitate stable conjugation with monoclonal antibodies, while the fluoro substituent enhanced the overall stability of the conjugate in physiological conditions. This approach holds great promise for improving the therapeutic index of ADCs, particularly in oncology.

Despite these advancements, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of derivatives based on tert-butyl N-3-fluoro-4-(hydrazinylmethyl)phenylcarbamate. Future research should focus on structure-activity relationship (SAR) studies to identify the most promising candidates for clinical development. Additionally, further investigations into the compound's safety profile and potential off-target effects are warranted to ensure its suitability for therapeutic use.

In conclusion, tert-butyl N-3-fluoro-4-(hydrazinylmethyl)phenylcarbamate (CAS: 2228569-56-8) represents a versatile and promising compound in the realm of chemical biology and pharmaceutical research. Its applications in kinase inhibitor development and targeted drug delivery systems highlight its potential to address unmet medical needs. Continued research and collaboration across disciplines will be essential to fully unlock the therapeutic potential of this compound.

2228569-56-8 (tert-butyl N-3-fluoro-4-(hydrazinylmethyl)phenylcarbamate) 関連製品

- 326474-68-4(1-methyl-1H-indazole-3-thiol)

- 1784652-75-0(1-(2-bromo-4,5-dimethoxyphenyl)cyclopropane-1-carbaldehyde)

- 52109-49-6(2-methanesulfinylacetonitrile)

- 2229430-05-9(3-(1H-indazol-7-yl)-2,2-dimethylcyclopropylmethanamine)

- 212074-66-3(N-(4-chlorophenyl)-2-{5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide)

- 124525-51-5(Butanoic acid, 2-[(4-chlorophenyl)methylene]-, (E)-)

- 66074-30-4(5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid)

- 861615-81-8(2-Amino-4-bromo-3,5-dimethylphenol)

- 669747-24-4((5E)-5-(2-Ethoxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one)

- 1804413-26-0(Methyl 2-carboxybenzo[d]oxazole-4-carboxylate)